3-Ethynylpyrrolidin-3-ol
Description
3-Ethynylpyrrolidin-3-ol (molecular formula: C₆H₉NO) is a pyrrolidine derivative featuring an ethynyl (-C≡CH) group at the 3-position of the pyrrolidine ring and a hydroxyl (-OH) group at the same carbon. Key identifiers include:
- SMILES:
C#CC1(CCNC1)O - InChIKey:
KJKPWDVLQGDNFS-UHFFFAOYSA-N - CAS Number: Not explicitly listed in the evidence, but its hydrochloride form is cited as CID 18366071 .
The compound has been listed in catalogs as a secondary amine intermediate, though commercial availability is currently discontinued .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H9NO/c1-2-6(8)3-4-7-5-6/h1,7-8H,3-5H2 |
InChI Key |
KJKPWDVLQGDNFS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCNC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 3-Ethynylpyrrolidin-3-ol and analogous pyrrolidine/pyridine derivatives:
Key Findings and Contrasts
Substituent Effects on Bioactivity: The phenylethyl group in 1a/1b derivatives () enhances antiviral activity compared to unsubstituted pyrrolidin-3-ol, likely due to improved hydrophobic interactions with viral targets .
Stereochemical Influence :
- The stereoisomer (3S,4R)-4-Ethynylpyrrolidin-3-ol () demonstrates how chirality can alter molecular interactions, though its specific applications remain unexplored .
Functional Group Trade-offs: Ethynyl vs. Propenyl: The triple bond in this compound provides rigidity, whereas the double bond in 3-(Pyrrolidin-3-yl)prop-2-en-1-ol allows for conjugation, affecting electronic properties and reactivity . Aromatic vs.
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